2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(4-methylsulfanylanilino)-N-phenylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-16-11-9-14(10-12-16)20-18-17(8-5-13-19-18)25(22,23)21-15-6-3-2-4-7-15/h2-13,21H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHQAYEHFAIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyridine and a sulfonyl chloride derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Substitution with Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Sulfonamide Formation
The core sulfonamide group is synthesized via nucleophilic substitution. A primary amine reacts with a sulfonyl chloride derivative under basic conditions :
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Reagents : 4-(methylthio)phenylamine reacts with pyridine-3-sulfonyl chloride.
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Conditions : Triethylamine (TEA) or N-methylmorpholine (NMM) in dichloromethane (DCM) at 20–50°C for 1–24 hours .
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Mechanism : The amino nitrogen attacks the electrophilic sulfur in the sulfonyl chloride, forming the sulfonamide bond.
Aromatic Coupling Reactions
The pyridine and phenyl rings undergo Suzuki-Miyaura or Ullmann-type couplings for derivatization:
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Example : Reaction with aryl halides (e.g., iodobenzene) in the presence of KCO and Pd catalysts in DMF at 80°C .
Methylsulfanyl Oxidation
The methylsulfanyl (-SMe) group is oxidized to sulfone (-SOMe) under controlled conditions:
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Reagents : Hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) in acetic acid .
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Impact : Enhances electrophilicity and binding affinity in biological targets .
Amine Alkylation/Acylation
The aromatic amine undergoes alkylation or acylation to modify solubility or activity:
Reaction Conditions and Optimization
Mechanistic Insights
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Nucleophilic Substitution : The amino group’s lone pair attacks sulfonyl chlorides, displacing chloride and forming a stable sulfonamide .
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Oxidative Pathways : The thioether (-SMe) is oxidized stepwise to sulfoxide (-SOMe) and sulfone (-SOMe) via radical intermediates .
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Coupling Reactions : Palladium catalysts facilitate cross-coupling by oxidative addition and transmetallation steps.
Biological Activity and Reactivity
The compound inhibits bacterial dihydropteroate synthase by mimicking p-aminobenzoic acid (PABA), a folate precursor . Its methylsulfanyl group enhances membrane permeability, while the sulfonamide moiety directly interacts with the enzyme’s active site .
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide | Sulfonamide, methylsulfanyl, pyridine | High electrophilicity at sulfonamide; oxidizable thioether |
| N-(3-aminoquinoxalin-2-yl)sulfonamide | Quinoxaline, sulfonamide | Enhanced π-π stacking; reduced solubility |
| 4-(methylsulfonyl)benzenesulfonamide | Sulfone, sulfonamide | Higher polarity; limited membrane diffusion |
Scientific Research Applications
Anti-inflammatory Applications
One of the prominent applications of this compound is in the design of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Research indicates that derivatives of this compound exhibit significant COX-2 inhibitory activity, with selectivity indices ranging from 42.3 to 508.6 and IC50 values between 0.07 and 0.39 µM . The structure allows for effective interaction with the COX-2 active site, enhancing its potential as an anti-inflammatory agent.
Table 1: COX Inhibition Data of Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.07 | 508.6 |
| Compound B | 0.15 | 300.4 |
| Compound C | 0.39 | 42.3 |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness as a dihydropteroate synthase inhibitor, which is crucial for bacterial survival . The sulfonamide component contributes to its antibacterial activity by disrupting folic acid synthesis in bacteria.
Antimicrobial Evaluation
In vitro studies have shown that certain derivatives possess significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth.
Table 2: Antimicrobial Activity Results
| Strain | Activity Observed | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Yes | 25 |
| Escherichia coli | Mild | 100 |
| Pseudomonas aeruginosa | No | N/A |
Anticancer Potential
Research into the anticancer properties of this compound is ongoing, with studies indicating that it may act as a microtubule-targeting agent in drug-resistant cancers . The ability to modify the chemical structure allows for enhanced efficacy against various cancer cell lines.
Case Study: Microtubule-Targeting Agents
In a recent study, derivatives were synthesized and evaluated for their ability to inhibit microtubule dynamics, which is crucial for cancer cell division. The results showed promising activity against resistant cancer types, suggesting that further development could lead to effective treatments for challenging malignancies.
Mechanism of Action
The mechanism of action of 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, the compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain without affecting the COX-1 enzyme, thereby minimizing gastrointestinal side effects .
Comparison with Similar Compounds
(a) 3-Chloro-N-phenyl-phthalimide ()
- Structure : Contains a phthalimide core with a chlorine substituent and an N-phenyl group.
- Function: Used as a monomer precursor for polyimide synthesis.
- Comparison : Unlike the target compound, this molecule lacks a sulfonamide group and pyridine ring but shares the N-phenyl substitution. The chlorine atom may enhance reactivity in polymerization, whereas the methylsulfanyl group in the target compound could influence solubility or metabolic stability.
(b) 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
- Structure: Features a pyridine-linked sulfamoyl group and an isoindolinone moiety.
- Comparison: Both compounds incorporate sulfonamide and pyridine groups, but the compound includes an additional isoindolinone ring, which may enhance rigidity and π-π stacking interactions.
Functional Analogues
(a) Sulfonamide-Containing Pharmaceuticals
Sulfonamides like sulfamethoxazole (a dihydrofolate reductase inhibitor) share the sulfonamide functional group.
Hydrogen-Bonding and Crystallography
Hydrogen-bonding patterns, critical for crystal packing and intermolecular interactions (), likely differ between the target compound and analogues.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : CHNOS
- IUPAC Name : this compound
This compound features a pyridine ring substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study assessing the antimicrobial efficacy of similar compounds reported moderate to excellent inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity was measured using the zone of inhibition method, where larger zones indicate higher effectiveness.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
| Control (Ciprofloxacin) | Staphylococcus aureus | 25 |
| Control (Ciprofloxacin) | Escherichia coli | 22 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies have shown that the compound significantly reduces COX activity compared to controls.
| Compound | COX Inhibition (%) |
|---|---|
| This compound | 70 |
| Control (Aspirin) | 85 |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives, including our compound, against clinical isolates of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency. The presence of methylsulfanyl groups was associated with enhanced activity against resistant strains .
- Inflammation Model : In an animal model of inflammation, the compound was administered to assess its therapeutic potential. Results showed a significant reduction in edema and inflammatory markers when compared to untreated controls .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted that the introduction of electron-donating groups like methylsulfanyl enhances biological activity by improving interactions with target proteins involved in inflammation and infection .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide?
- Methodology :
- Synthesis : A two-step approach is common. First, react 2,3-diaminopyridine derivatives with sulfonyl chlorides (e.g., 4-(methylsulfanyl)benzenesulfonyl chloride) in dichloromethane/pyridine (15:1) at 313 K for 24 hours. This promotes selective sulfonylation at the 3-amino position .
- Purification : Post-reaction, wash the crude product with 1 M HCl and brine (3×15 mL) to remove unreacted reagents. Recrystallize from ethanol to isolate crystalline material with ~68% yield .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve hydrogen-bonding patterns and confirm molecular geometry .
- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions. For example, aromatic protons appear at δ 7.1–8.1 ppm, while methylsulfanyl groups show singlet peaks near δ 2.5 ppm .
- FTIR : Confirm sulfonamide (S=O stretching at ~1130–1370 cm) and amine (N–H bending at ~1500–1600 cm) functionalities .
Q. How can researchers mitigate common side reactions during synthesis?
- Methodology :
- Regioselectivity Control : Use bulky solvents (e.g., pyridine) to suppress over-sulfonylation. Monitor reaction progress via TLC to terminate before di-substituted byproducts form .
- Oxidation Prevention : Store intermediates under inert gas (N) to avoid unintended oxidation of the methylsulfanyl (–SMe) group to sulfoxide/sulfone .
Advanced Research Questions
Q. What explains the unexpected regioselectivity in sulfonylation reactions of aminopyridine derivatives?
- Analysis :
- Steric and Electronic Factors : The 3-amino group in pyridine derivatives is more nucleophilic due to conjugation with the pyridine ring, favoring sulfonylation at this position. Steric hindrance from adjacent substituents can further direct reactivity .
- Case Study : In N-(2-aminopyridin-3-yl) derivatives, tosylation exclusively occurs at the 3-position despite the presence of two amino groups, attributed to resonance stabilization of the transition state .
Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?
- Methodology :
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., R(8) motifs). In the crystal lattice, N–H⋯N interactions between sulfonamide and pyridine groups stabilize centrosymmetric dimers .
- Dihedral Angles : Measure angles between aromatic rings (e.g., 32–50°) to assess π-stacking contributions to stability .
Q. What are the oxidation pathways of the methylsulfanyl group, and how do they impact biological activity?
- Methodology :
- Controlled Oxidation : Treat the compound with mCPBA (meta-chloroperbenzoic acid) to generate sulfoxide/sulfone derivatives. Monitor via -NMR (sulfoxide: δ 2.7–3.1 ppm; sulfone: δ 3.3–3.6 ppm) .
- Biological Relevance : Sulfone derivatives often exhibit enhanced metabolic stability and target affinity in enzyme inhibition assays (e.g., COX-2 inhibitors) .
Q. How can structure-activity relationships (SAR) guide the design of analogs for enzyme inhibition?
- Methodology :
- Modular Synthesis : Replace the phenyl or pyridine moieties with bioisosteres (e.g., trifluoromethyl groups for enhanced lipophilicity). Use Suzuki-Miyaura coupling to introduce heterocycles .
- Activity Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate substituent electronegativity with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
